Intrinsic Sympathomimetic Activity (ISA) in Human Ventricular Myocardium: Bucindolol vs. Carvedilol vs. Metoprolol
In human failing ventricular myocardium, bucindolol displays substantially higher intrinsic sympathomimetic activity than metoprolol and carvedilol. Under conditions where G-protein coupling to adenylate cyclase was facilitated by forskolin, bucindolol increased force of contraction in 3 of 8 experiments and decreased it in 5 experiments. Carvedilol increased force in 1 of 7 experiments and decreased it in 6 experiments. Metoprolol, in contrast, decreased force in all experiments by 89.4±2.2% (P<0.01 metoprolol vs. carvedilol and bucindolol) [1].
| Evidence Dimension | Change in force of contraction (% of basal values) in human failing ventricular myocardium with forskolin facilitation |
|---|---|
| Target Compound Data | Bucindolol: increased force in 3/8 experiments, decreased in 5/8 experiments |
| Comparator Or Baseline | Metoprolol: decreased force by 89.4±2.2% (n=6 experiments); Carvedilol: increased force in 1/7 experiments, decreased in 6/7 experiments |
| Quantified Difference | Metoprolol produced a consistent 89.4% reduction vs. variable effects for bucindolol (P<0.01); bucindolol exhibited higher ISA than carvedilol |
| Conditions | Isolated muscle preparations of human left ventricular myocardium from failing hearts; G-protein coupling facilitated by forskolin |
Why This Matters
This direct comparison demonstrates that bucindolol cannot be substituted with metoprolol or carvedilol in experiments requiring precise control over myocardial contractility modulation, as the three compounds produce fundamentally different inotropic effects.
- [1] Maack C, et al. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium. Br J Pharmacol. 2000;130(5):1131-1139. doi:10.1038/sj.bjp.0703400. View Source
